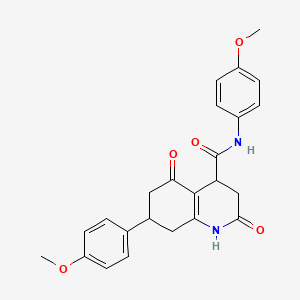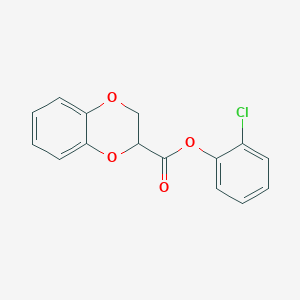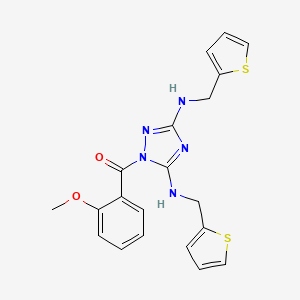
N-1-adamantyl-N'-(3-phenylpropyl)urea
Descripción general
Descripción
N-1-adamantyl-N'-(3-phenylpropyl)urea (AUP) is a synthetic compound that has been extensively studied for its potential therapeutic applications. AUP is a small molecule that belongs to the class of adamantane derivatives and has been shown to have a wide range of biological activities.
Aplicaciones Científicas De Investigación
N-1-adamantyl-N'-(3-phenylpropyl)urea has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and antitumor properties. N-1-adamantyl-N'-(3-phenylpropyl)urea has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. N-1-adamantyl-N'-(3-phenylpropyl)urea has been shown to have a protective effect on neurons and can prevent neuroinflammation and oxidative stress.
Mecanismo De Acción
The exact mechanism of action of N-1-adamantyl-N'-(3-phenylpropyl)urea is not fully understood. However, it has been shown to interact with various molecular targets in the body. N-1-adamantyl-N'-(3-phenylpropyl)urea has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the inflammatory response. N-1-adamantyl-N'-(3-phenylpropyl)urea has also been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. N-1-adamantyl-N'-(3-phenylpropyl)urea has been shown to induce apoptosis in cancer cells by activating the caspase-3 pathway.
Biochemical and Physiological Effects
N-1-adamantyl-N'-(3-phenylpropyl)urea has been shown to have a wide range of biochemical and physiological effects. N-1-adamantyl-N'-(3-phenylpropyl)urea has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). N-1-adamantyl-N'-(3-phenylpropyl)urea has also been shown to reduce the production of reactive oxygen species (ROS) and prevent oxidative stress. N-1-adamantyl-N'-(3-phenylpropyl)urea has been shown to inhibit the growth of cancer cells and induce apoptosis. N-1-adamantyl-N'-(3-phenylpropyl)urea has also been shown to improve cognitive function and memory in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-1-adamantyl-N'-(3-phenylpropyl)urea has several advantages for lab experiments. N-1-adamantyl-N'-(3-phenylpropyl)urea is a small molecule that is easy to synthesize and purify. N-1-adamantyl-N'-(3-phenylpropyl)urea is stable and can be stored for long periods of time. N-1-adamantyl-N'-(3-phenylpropyl)urea has been extensively studied and its biological activities are well characterized. N-1-adamantyl-N'-(3-phenylpropyl)urea has several limitations for lab experiments. N-1-adamantyl-N'-(3-phenylpropyl)urea is a synthetic compound that may not accurately reflect the biological activity of natural compounds. N-1-adamantyl-N'-(3-phenylpropyl)urea may have off-target effects that could interfere with the interpretation of experimental results.
Direcciones Futuras
There are several future directions for the study of N-1-adamantyl-N'-(3-phenylpropyl)urea. N-1-adamantyl-N'-(3-phenylpropyl)urea could be further optimized to improve its potency and selectivity. N-1-adamantyl-N'-(3-phenylpropyl)urea could be studied in more complex biological systems such as animal models and human cells. N-1-adamantyl-N'-(3-phenylpropyl)urea could be studied in combination with other drugs to improve its therapeutic efficacy. N-1-adamantyl-N'-(3-phenylpropyl)urea could also be studied for its potential use in the treatment of other diseases such as diabetes and cardiovascular disease.
Conclusion
In conclusion, N-1-adamantyl-N'-(3-phenylpropyl)urea is a synthetic compound that has been extensively studied for its potential therapeutic applications. N-1-adamantyl-N'-(3-phenylpropyl)urea has anti-inflammatory, analgesic, and antitumor properties. N-1-adamantyl-N'-(3-phenylpropyl)urea has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. N-1-adamantyl-N'-(3-phenylpropyl)urea has a wide range of biochemical and physiological effects and has several advantages and limitations for lab experiments. N-1-adamantyl-N'-(3-phenylpropyl)urea has several future directions for study and could have important therapeutic applications in the future.
Propiedades
IUPAC Name |
1-(1-adamantyl)-3-(3-phenylpropyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O/c23-19(21-8-4-7-15-5-2-1-3-6-15)22-20-12-16-9-17(13-20)11-18(10-16)14-20/h1-3,5-6,16-18H,4,7-14H2,(H2,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLHYGFYTVIBNSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)NC(=O)NCCCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3,5-dimethoxy-N-[(6-oxo-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-11-yl)carbonothioyl]benzamide](/img/structure/B4227776.png)
![N-(3-chloro-4-methoxyphenyl)-4-[(phenylsulfonyl)amino]benzamide](/img/structure/B4227784.png)
![N'-[2-(4,6-dimethyl-1-benzofuran-3-yl)acetyl]benzohydrazide](/img/structure/B4227785.png)

![4-(3-bromo-4-hydroxy-5-methoxyphenyl)-3-(2-hydroxy-4,5-dimethylphenyl)-5-(2-hydroxyethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B4227794.png)
![3-({[4-(3,4-dihydro-1(2H)-quinolinylcarbonyl)phenyl]amino}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B4227816.png)

![2-(benzylthio)-5-chloro-N-(4-{[(2,6-dimethyl-4-pyrimidinyl)amino]sulfonyl}phenyl)-4-pyrimidinecarboxamide](/img/structure/B4227833.png)
![2-{[4-anilino-6-(4-morpholinyl)-1,3,5-triazin-2-yl]thio}-N-(3-nitrophenyl)acetamide](/img/structure/B4227841.png)
![N-allyl-3-[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B4227863.png)


![N-[3-chloro-4-(4-morpholinyl)phenyl]-3-nitro-4-(1-pyrrolidinyl)benzamide](/img/structure/B4227881.png)
![methyl 2-[({1-[(4-methoxyphenyl)sulfonyl]-3-piperidinyl}carbonyl)amino]benzoate](/img/structure/B4227891.png)